Boc-N-Me-Ala-OH
Overview
Description
Boc-N-Me-Ala-OH: , also known as N-α-t.-Boc-N-α-methyl-L-alanine, is a derivative of alanine, an amino acid. It is commonly used as a building block in peptide synthesis, particularly in the Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis method. This compound is characterized by its empirical formula C₉H₁₇NO₄ and a molecular weight of 203.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-Ala-OH typically involves the protection of the amino group of N-methyl-L-alanine with a tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of N-methyl-L-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-N-Me-Ala-OH can undergo nucleophilic substitution reactions where the Boc group can be replaced by other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield N-methyl-L-alanine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard reagent for Boc deprotection.
Major Products Formed:
N-Methyl-L-Alanine: Formed after the removal of the Boc group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry: Boc-N-Me-Ala-OH is widely used in the synthesis of peptides and proteins. It serves as a standard building block in solid-phase peptide synthesis, allowing for the incorporation of N-methylated alanine residues into peptides .
Biology: In biological research, peptides containing this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides synthesized using this compound have potential therapeutic applications, including the development of peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and diagnostic agents .
Mechanism of Action
The mechanism of action of Boc-N-Me-Ala-OH primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Boc group is removed under acidic conditions to yield the final peptide product .
Comparison with Similar Compounds
Boc-Ala-OH (N-α-t.-Boc-L-alanine): Similar to Boc-N-Me-Ala-OH but without the methyl group on the nitrogen atom.
Fmoc-N-Me-Ala-OH (N-α-Fmoc-N-α-methyl-L-alanine): Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness: this compound is unique due to the presence of the N-methyl group, which can influence the conformation and properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-16-6 | |
Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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